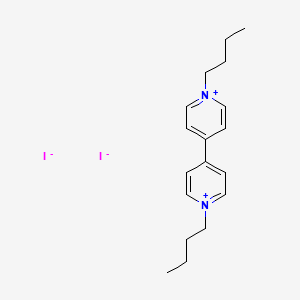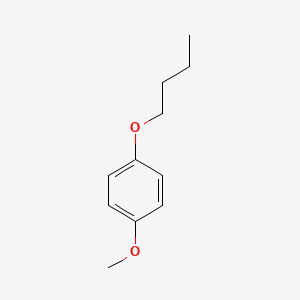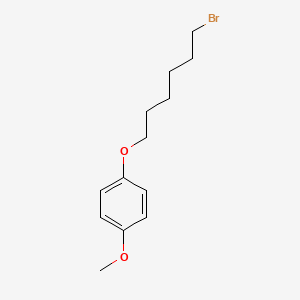![molecular formula C13H17BBrFO2 B3049522 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096332-57-7](/img/structure/B3049522.png)
2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxolane and N-tert-butanesulfinyl aldimines . Another method involves the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride .Applications De Recherche Scientifique
Enhanced Brightness Emission-Tuned Nanoparticles
The compound has been utilized in the synthesis of heterodifunctional polyfluorenes for the creation of nanoparticles that exhibit enhanced brightness and fluorescence emission. These nanoparticles, synthesized through Suzuki-Miyaura chain growth polymerization, have shown potential for applications requiring bright and stable fluorescence, such as in imaging and sensing technologies. The ability to tune the emission wavelengths of these particles further extends their applicability in various scientific and technological fields (Fischer, Baier, & Mecking, 2013).
Synthesis of Pinacolylboronate-Substituted Stilbenes
This chemical has been instrumental in synthesizing novel pinacolylboronate-substituted stilbenes, which have applications in materials science, particularly in the development of new materials for Liquid Crystal Displays (LCDs). These boron-containing polyene systems are explored for their potential in creating advanced materials for display technologies and are also under investigation for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Organic/Inorganic Semiconductor Hybrid Particles
The compound has been used in the functionalization of polyfluorenes, which are then employed as stabilizing ligands for the synthesis of cadmium selenide quantum dots. This results in hybrid particles that combine the properties of organic and inorganic semiconductors, offering possibilities for the development of new optoelectronic devices. The energy transfer from the polyfluorene layer to the quantum dots in these hybrid particles has been efficiently demonstrated, highlighting their potential in advanced optoelectronic applications (de Roo et al., 2014).
Precision Synthesis of Polyfluorene
This compound has been utilized in the precision synthesis of polyfluorenes through Suzuki-Miyaura coupling polymerization. The process allows for the creation of polyfluorenes with narrow molecular weight distributions and high regioregularity, which are important for their application in the field of conductive polymers and organic electronics. The resulting polyfluorenes have potential uses in organic light-emitting diodes (OLEDs) and other electronic devices (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYMJFSXNPNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141181 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2096332-57-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



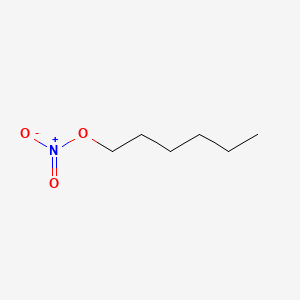
![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)
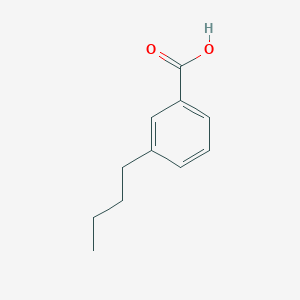

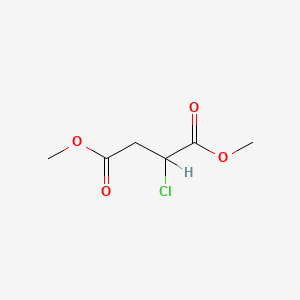
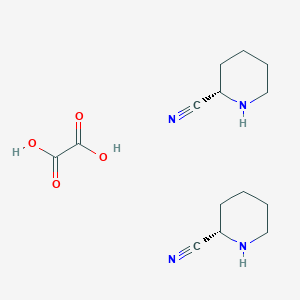
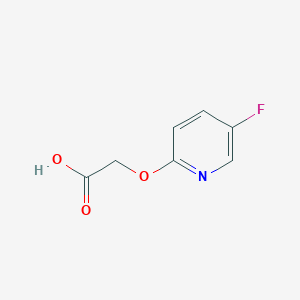
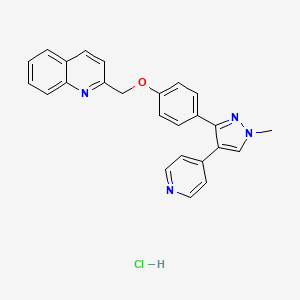
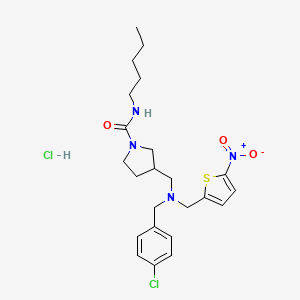
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)

